

2,4-Dichloro-6-methoxypyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-6-methoxypyridine

Cat. No.: B567903

[Get Quote](#)

In-Depth Technical Guide: 2,4-Dichloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

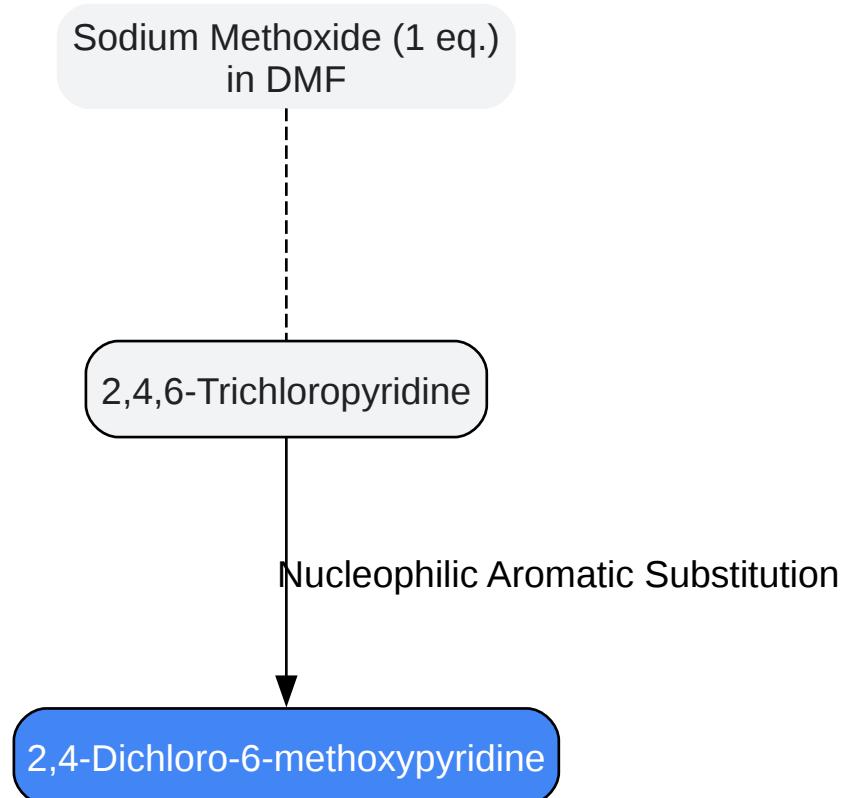
This technical guide provides a comprehensive overview of **2,4-Dichloro-6-methoxypyridine**, a halogenated and methoxy-substituted pyridine derivative. While specific research on this particular isomer is limited, this document extrapolates from the known chemistry of related compounds to offer insights into its properties, synthesis, and potential applications as a versatile building block in medicinal chemistry and materials science.

Core Compound Data

CAS Number: 1227572-43-1

Molecular Formula: C₆H₅Cl₂NO

The fundamental properties of **2,4-Dichloro-6-methoxypyridine** are summarized in the table below. These values are based on calculations from the molecular formula and data available from chemical suppliers, as dedicated experimental studies are not widely published.


Property	Value	Source
Molecular Weight	178.02 g/mol	Calculated
Appearance	White to off-white solid	[1]
Storage Temperature	2-8°C under inert gas	[1]

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **2,4-Dichloro-6-methoxypyridine** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on the well-established chemistry of pyridine substitutions, particularly the synthesis of its isomer, 2,6-dichloro-4-methoxypyridine. The key precursor is 2,4,6-trichloropyridine, which can undergo regioselective nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Pathway

The synthesis would likely involve the selective reaction of 2,4,6-trichloropyridine with one equivalent of sodium methoxide. The regioselectivity of this reaction is crucial. In related dichloropyrimidines, the presence of a methoxy group can influence the position of further nucleophilic attack. For dichloropyridines, the chlorine atoms at the 2- and 4-positions are activated towards nucleophilic substitution. Controlling the stoichiometry and reaction conditions would be key to achieving monosubstitution at the 6-position.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2,4-dichloro-6-methoxypyridine**.

Experimental Protocol: Synthesis of the Isomer 2,6-Dichloro-4-methoxypyridine

The following protocol for a related isomer provides a strong starting point for the development of a synthesis for the 2,4-dichloro-6-methoxy derivative.

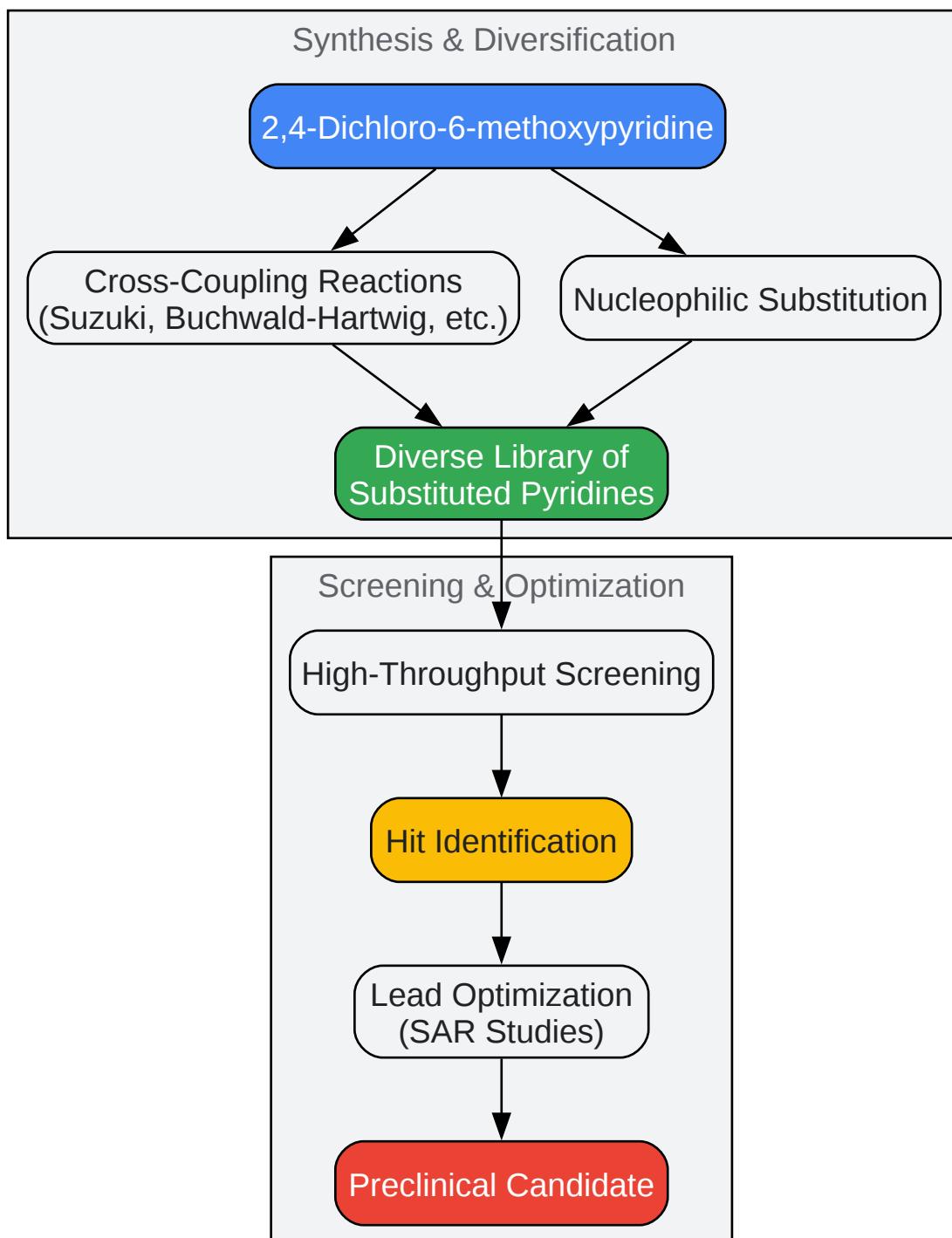
Objective: To synthesize 2,6-dichloro-4-methoxypyridine via nucleophilic aromatic substitution.

Materials:

- 2,4,6-Trichloropyridine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methanol (MeOH)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate
- Water

Procedure:


- A solution of 2,4,6-trichloropyridine (20.0 mmol) in anhydrous DMF (20 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0°C in an ice bath.
- Sodium hydride (21 mmol) is carefully added to the solution, followed by the slow, dropwise addition of methanol (21 mmol).
- The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
- Reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, the reaction mixture is concentrated under reduced pressure to remove the DMF.
- The residue is partitioned between ethyl acetate (30 mL) and water (15 mL).
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0-5%) to yield the desired product.

Applications in Drug Discovery and Medicinal Chemistry

Dichloropyridine scaffolds are significant structural motifs in organic synthesis due to their versatile reactivity.^[2] The two chlorine atoms serve as reactive sites for nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups.^[2]

The methoxy group also plays a crucial role. It can act as a directing group in electrophilic substitutions and can modulate the basicity of the pyridine nitrogen.^[2] In many synthetic strategies, the methoxy group serves as a "masked" pyridone, which can be unmasked by demethylation at a later stage. This is particularly useful when the more reactive pyridone functionality is not compatible with earlier reaction steps.

The combination of two reactive chlorine atoms and a methoxy group makes **2,4-dichloro-6-methoxypyridine** a potentially valuable building block for creating libraries of substituted pyridines for screening in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the use of **2,4-dichloro-6-methoxypyridine** in drug discovery.

Safety Information

Based on data for structurally related compounds, **2,4-Dichloro-6-methoxypyridine** should be handled with care. The following hazards are likely associated with this chemical class:

- H302: Harmful if swallowed.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-6-Methoxypyridine | 1227572-43-1 [amp.chemicalbook.com]
- 2. 2,4-Dichloro-6-methoxypyridine|CAS 1227572-43-1 [benchchem.com]
- To cite this document: BenchChem. [2,4-Dichloro-6-methoxypyridine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567903#2-4-dichloro-6-methoxypyridine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com